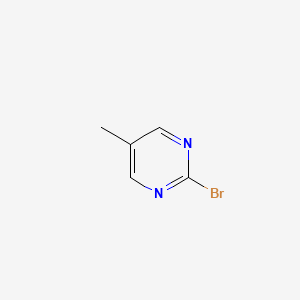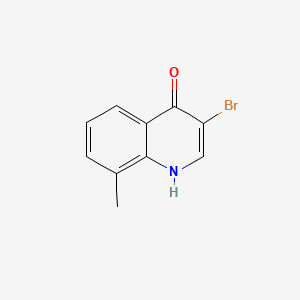![molecular formula C26H28FN B598334 trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile CAS No. 178628-30-3](/img/structure/B598334.png)
trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile, also known as FPEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of azobenzene-based photochromic compounds, which can undergo reversible photoisomerization upon exposure to light. FPEB has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), making it a valuable tool for studying the function of this receptor in various physiological and pathological conditions.
Mécanisme D'action
Trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile binds to the allosteric site of mGluR5, causing a conformational change in the receptor that enhances its activity. This results in increased signaling through the mGluR5 pathway, leading to downstream effects such as increased synaptic plasticity and enhanced learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory. It has also been shown to have potential therapeutic effects in neurological disorders such as autism spectrum disorder and fragile X syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile in lab experiments is its high affinity for mGluR5, making it a valuable tool for studying the function of this receptor. However, one limitation is that this compound can undergo reversible photoisomerization upon exposure to light, which can complicate experiments that require long-term exposure to the compound.
Orientations Futures
There are several future directions for the use of trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile in scientific research. One potential application is the development of new therapeutics for neurological disorders that target mGluR5. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of this compound on synaptic plasticity, learning, and memory. Finally, new photochromic compounds with improved properties, such as increased stability and higher affinity for mGluR5, could be developed based on the structure of this compound.
Méthodes De Synthèse
The synthesis of trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for this compound synthesis are commercially available and include 4-(4-pentylcyclohexyl)benzene-1,3-diol, 4-ethynylbenzonitrile, and 2,3,5,6-tetrafluoro-4-iodoanisole. The intermediate compounds are prepared through several chemical reactions, including the Sonogashira coupling, Suzuki coupling, and reduction reactions. The final coupling reaction involves the use of a palladium catalyst to couple the intermediate compounds, resulting in the formation of this compound.
Applications De Recherche Scientifique
Trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile has been extensively used in scientific research to study the function of mGluR5 in various physiological and pathological conditions. This receptor is involved in several processes, including synaptic plasticity, learning, and memory. Dysregulation of mGluR5 has been implicated in several neurological disorders, including autism spectrum disorder, fragile X syndrome, and addiction. This compound has been shown to modulate the activity of mGluR5, making it a valuable tool for studying the role of this receptor in these disorders.
Propriétés
IUPAC Name |
2-fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN/c1-2-3-4-5-20-8-13-23(14-9-20)24-15-10-21(11-16-24)6-7-22-12-17-25(19-28)26(27)18-22/h10-12,15-18,20,23H,2-5,8-9,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXDLWUVPTUOTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598252.png)












